molecular formula C20H20N6O2S B12013110 N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12013110
M. Wt: 408.5 g/mol
InChI Key: LVKKTFFTJUYWCW-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an acetylamino group, a pyridinyl group, and a triazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where the pyridinyl group is introduced to the triazole ring.

    Introduction of the Allyl Group: The allyl group can be added via an allylation reaction, typically using allyl halides in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an acetylation reaction, where an acetyl group is introduced to the amino group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce dihydrotriazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It could be investigated for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The triazole ring and pyridinyl group are known to engage in hydrogen bonding, π-π interactions, and coordination with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to these similar compounds, N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the allyl group, which can participate in additional chemical reactions such as polymerization or cross-linking. This feature may enhance its utility in various applications, particularly in materials science and drug development.

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O2S/c1-3-11-26-19(15-5-4-10-21-12-15)24-25-20(26)29-13-18(28)23-17-8-6-16(7-9-17)22-14(2)27/h3-10,12H,1,11,13H2,2H3,(H,22,27)(H,23,28)

InChI Key

LVKKTFFTJUYWCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3

Origin of Product

United States

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